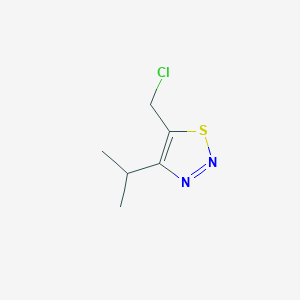

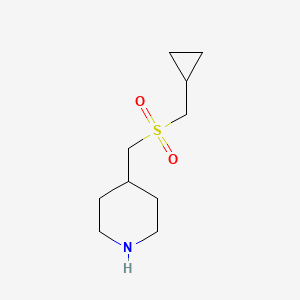

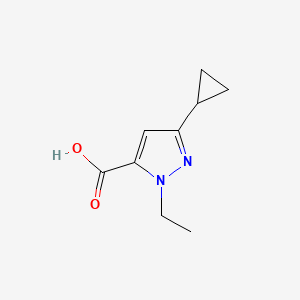

![molecular formula C16H24N2O4 B1294084 4-Boc-7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine CAS No. 886364-26-7](/img/structure/B1294084.png)

4-Boc-7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "4-Boc-7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine" is a derivative of the tetrahydro-1,4-diazepine class, which is a seven-membered heterocyclic compound containing two nitrogen atoms. This class of compounds is known for its diverse physiological and pharmacological activities, making it a significant subject of study in the chemical and pharmaceutical fields .

Synthesis Analysis

The synthesis of tetrahydro-1,4-diazepine derivatives can be achieved through various methods. One approach involves solid-phase synthesis using polystyrene resin, starting with polymer-supported 1,2-diaminoethane and employing 4-chloro-2-fluoro-5-nitrobenzoic acid as a key synthon. This method allows for the preparation of derivatives with variable substitutions at positions 4 and 8 . Another method reported the synthesis of 6-aminoperhydro-1,4-diazepine scaffolds using protected ethylenediamine derivatives and N-Boc-serinol dimesylate under microwave or ultrasound/microwave irradiation, which proved to be more efficient than conventional heating . Additionally, an efficient synthesis of hexahydro-1,4-diazepine rings has been achieved using 1,2,3-trisubstituted aminopropane derivatives and glyoxal, providing a key intermediate for the development of selective serotonin-3 receptor antagonists .

Molecular Structure Analysis

The molecular structure of tetrahydro-1,4-diazepine derivatives has been elucidated using various spectroscopic techniques. For instance, the structure of novel tetrahydro[1,3]diazepino[1,2-a]benzimidazole derivatives was clarified using 1H Nuclear Magnetic Resonance Spectroscopy (1H-NMR), demonstrating the presence of the diazepine ring and its substituents . X-ray crystallography has also been employed to confirm the structure of related compounds, such as tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives .

Chemical Reactions Analysis

The chemical reactivity of tetrahydro-1,4-diazepine derivatives includes the ability to undergo ring contraction upon deprotonation, as observed with N1-methyl-N4-Boc-benzo[e][1,4]diazepine-2,5-diones, leading to quinolone-2,4-diones with high enantioselectivity . Furthermore, a novel one-pot three-component condensation reaction has been developed to synthesize tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives, which are structurally related to biologically active benzodiazepines .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydro-1,4-diazepine derivatives are influenced by their molecular structure and substituents. These properties are crucial for their biological activity and potential therapeutic applications. For example, the anxiolytic and analgesic properties of certain derivatives have been evaluated in vivo, indicating the significance of the diazepine scaffold in drug discovery . The synthesis of novel scaffolds, such as a 4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine], further highlights the versatility of these compounds in generating drug-like molecules .

Eigenschaften

IUPAC Name |

tert-butyl 7,8-dimethoxy-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4/c1-16(2,3)22-15(19)18-7-6-17-12-9-14(21-5)13(20-4)8-11(12)10-18/h8-9,17H,6-7,10H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNSPGFQVDOLCAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC2=CC(=C(C=C2C1)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649617 |

Source

|

| Record name | tert-Butyl 7,8-dimethoxy-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886364-26-7 |

Source

|

| Record name | tert-Butyl 7,8-dimethoxy-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

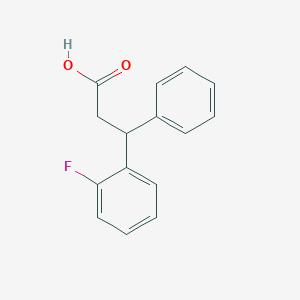

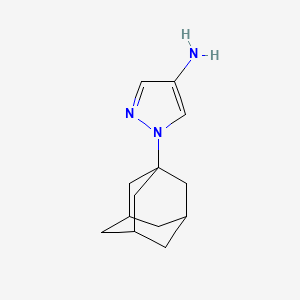

![3-(2-Chlorophenyl)-3-[3-(methoxymethoxy)phenyl]propanoic acid](/img/structure/B1294003.png)

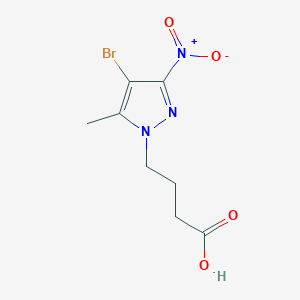

![{[3-(3-Fluorophenyl)isoxazol-5-yl]methyl}amine](/img/structure/B1294011.png)